molecular formula C15H10O3 B3046263 2-(4-hydroxyphenyl)-1H-indene-1,3(2H)-dione CAS No. 1217-32-9

2-(4-hydroxyphenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B3046263
CAS No.: 1217-32-9
M. Wt: 238.24 g/mol
InChI Key: VTQJAXNKAJABAA-UHFFFAOYSA-N
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Description

2-(4-hydroxyphenyl)-1H-indene-1,3(2H)-dione is a high-purity research chemical that belongs to the class of indane-1,3-diones, a scaffold recognized as a versatile building block for applications ranging from material science to medicinal chemistry . This compound is of significant interest in corrosion science. Computational studies using density functional theory (DFT) indicate that indane-1,3-dione derivatives exhibit high chemical reactivity and demonstrate excellent potential as corrosion inhibitors for metals in acidic environments . Their electron-rich structure, featuring π-conjugation and heteroatoms, facilitates strong adsorption onto metal surfaces, effectively forming a protective layer . Furthermore, the indane-1,3-dione core is a privileged structure in the design of biologically active molecules . Related 2-arylidene-indan-1,3-dione derivatives have been investigated for a range of biological activities, including promising antibiofilm properties against various bacterial strains such as S. aureus and E. coli . These derivatives are also explored as candidates for drug development, with some showing antiproliferative activity and favorable drug-likeness properties according to Lipiński's and Veber's rules . Researchers can utilize this compound as a key intermediate for synthesizing more complex molecules for pharmaceutical and agrochemical research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-hydroxyphenyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQJAXNKAJABAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325545
Record name 2-(4-hydroxyphenyl)-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217-32-9
Record name NSC510156
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-hydroxyphenyl)-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphenyl)-1H-indene-1,3(2H)-dione typically involves the condensation of 4-hydroxybenzaldehyde with indan-1,3-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl groups can be reduced to form corresponding alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Scientific Research Applications

2-(4-Hydroxyphenyl)-1H-indene-1,3(2H)-dione serves as a building block in synthesizing complex organic molecules. Researchers explore its biological activities, such as antimicrobial and antioxidant properties, and its potential therapeutic effects, especially for oxidative stress-related diseases. The compound is also used to develop new materials and chemical processes.

Biological Activities

This compound, also known as 4-hydroxy-2-arylindene-1,3-dione, is investigated for diverse biological activities.

  • Antiviral Activity Some derivatives have demonstrated effectiveness against viral infections by interfering with viral entry or replication.
  • Antibacterial Properties The compound shows antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, sometimes outperforming traditional antibiotics.
  • Antiproliferative Effects In vitro studies indicate antiproliferative effects against cancer cell lines, reducing the viability of A549 lung cancer cells and HeLa cervical cancer cells. This may involve apoptosis induction and disruption of cell cycle progression.
  • Anti-inflammatory Activity The compound possesses anti-inflammatory properties and may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

Case Studies

  • Anticancer Effects Treatment with 1H-Indene-1,3(2H)-dione resulted in a dose-dependent decrease in cell viability and increased apoptosis rates, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy Derivatives of the compound exhibited potent antimicrobial activity against multi-drug resistant strains, comparable to standard antibiotics, indicating their potential in treating resistant infections.

Properties

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the indene-dione moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent-Driven Physical and Spectral Properties

Compound Name Substituent Melting Point (°C) Key Spectral Features (¹H-NMR/IR) Reference
Target Compound 4-Hydroxyphenyl 238–240 δ 10.91 (-OH); IR: 1738 cm⁻¹ (C=O)
Pyrophthalone (PP) 2-Pyridinyl N/A Enol form stabilization in polar solvents
Quinophthalone (QP) 2-Quinolinyl N/A Broad UV absorption; stable in cyclohexane
2-(9H-Xanthen-9-yl) derivative Xanthenyl N/A 48.49% inhibitory effect in pollen tube assays
2-(4-Methoxyphenyl) derivative 4-Methoxyphenyl N/A Fluorescent Cu²⁺ sensor; λₑₓ = 450 nm
2-(4-Oxochroman-3-ylidene) derivative Chroman-4-one 311–313 IR: 1738, 1698 cm⁻¹ (C=O); HRMS: m/z 290.0582

Key Observations :

  • Polar Groups: The 4-hydroxyphenyl substituent increases hydrogen-bonding capacity compared to non-polar groups (e.g., xanthenyl in ). This enhances solubility in polar solvents like DMSO .
  • Electron-Withdrawing vs. Donor Groups: Methoxyphenyl (electron-donating) derivatives exhibit fluorescence properties useful for metal sensing , while hydroxyphenyl derivatives may prioritize antioxidant or enzyme-inhibitory roles .
  • Thermal Stability : Chroman-4-one-substituted derivatives show higher melting points (~311°C) due to extended conjugation and rigidity .

Photochemical and Electronic Behavior

  • Photostability: PP and QP (pyridinyl/quinolinyl derivatives) demonstrate stability under UV light (λ = 253.7 nm) in ethanol and cyclohexane, attributed to resonance stabilization of their aromatic substituents . In contrast, hydroxyphenyl derivatives may undergo faster degradation due to phenolic -OH radical formation under UV exposure.
  • Push-Pull Chromophores: Derivatives like 2-[4-(dimethylamino)benzylidene]-indene-dione (ID[1]) exhibit planar structures with strong intramolecular charge transfer (ICT), making them candidates for non-linear optics (NLO) . The hydroxyphenyl group, while polar, lacks the strong electron-donating capacity of dimethylamino groups, limiting ICT efficiency.

Biological Activity

2-(4-hydroxyphenyl)-1H-indene-1,3(2H)-dione, also known as 4-hydroxy-2-arylindene-1,3-dione, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C15H10O3, characterized by a fused ring system that includes an indene core with a hydroxyl group and a phenyl substituent. This unique structure contributes to its biological activities by allowing interaction with various biological macromolecules.

Biological Activities

The compound exhibits several notable biological activities:

1. Antiviral Activity

  • Some derivatives of this compound have shown effectiveness against viral infections. Studies indicate that these compounds can inhibit viral replication through various mechanisms, including interference with viral entry or replication processes.

2. Antibacterial Properties

  • The compound has demonstrated significant antibacterial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, often outperforming traditional antibiotics like ampicillin and streptomycin .

3. Antiproliferative Effects

  • In vitro studies have shown that this compound exhibits antiproliferative effects against several cancer cell lines. For instance, it has been reported to reduce the viability of A549 lung cancer cells and HeLa cervical cancer cells significantly . The mechanism behind this activity may involve apoptosis induction and disruption of cell cycle progression.

4. Anti-inflammatory Activity

  • The compound also possesses anti-inflammatory properties. It has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a potential candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with key cellular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial DNA replication and cell proliferation. For example, it has shown inhibitory effects on topoisomerases in bacteria without affecting human topoisomerase II .
  • Protein Binding: The presence of hydroxyl groups enhances its solubility and allows for stronger interactions with proteins involved in cellular signaling pathways. These interactions can disrupt normal cellular functions leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

StudyFindings
Antiviral Efficacy Derivatives showed inhibition of viral replication in cell cultures.
Antibacterial Activity Demonstrated superior activity against Staphylococcus aureus compared to ampicillin .
Antiproliferative Effects Induced apoptosis in A549 and HeLa cells; reduced viability significantly .
Anti-inflammatory Properties Inhibited cytokine production in vitro, suggesting potential for inflammatory disease treatment.

Q & A

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

  • Methodology :
  • HSQC/HMBC NMR : Resolve overlapping signals in aromatic regions .
  • Isotopic labeling : Synthesize ¹³C-enriched derivatives for unambiguous carbonyl assignments .
  • Single-crystal XRD : Definitive regiochemical assignment when NMR is ambiguous (e.g., para vs. meta substitution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-(4-hydroxyphenyl)-1H-indene-1,3(2H)-dione

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